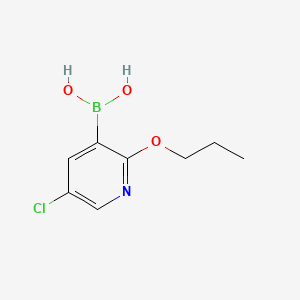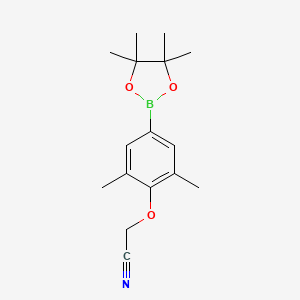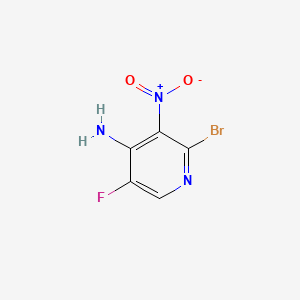
2-Bromo-5-fluoro-3-nitropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluoro-3-nitropyridin-4-amine is a heterocyclic aromatic compound with the molecular formula C5H3BrFN3O2. It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and nitro groups attached to the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-nitropyridin-4-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 5-fluoro-3-nitropyridine, followed by amination. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-fluoro-3-nitropyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and various nucleophiles are used under basic conditions.
Reduction Reactions: Hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used.
Coupling Reactions: Boronic acids and palladium catalysts are employed under mild conditions
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Reduction Reactions: The major product is 2-Bromo-5-fluoro-3-aminopyridine.
Coupling Reactions: Biaryl compounds are the primary products
Applications De Recherche Scientifique
2-Bromo-5-fluoro-3-nitropyridin-4-amine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the development of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 2-Bromo-5-fluoro-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The presence of the nitro group allows it to participate in redox reactions, while the bromine and fluorine atoms enhance its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-fluoro-3-nitropyridine
- 5-Bromo-2-nitropyridine
- 3-Bromo-5-nitropyridine
- 2-Bromo-5-fluoropyridine
Uniqueness
2-Bromo-5-fluoro-3-nitropyridin-4-amine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and nitro groups makes it particularly useful in the synthesis of complex molecules and in various research applications .
Propriétés
IUPAC Name |
2-bromo-5-fluoro-3-nitropyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN3O2/c6-5-4(10(11)12)3(8)2(7)1-9-5/h1H,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWBMPKJVVBGEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)[N+](=O)[O-])N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743611 |
Source


|
| Record name | 2-Bromo-5-fluoro-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-53-3 |
Source


|
| Record name | 2-Bromo-5-fluoro-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B582315.png)

![3-Bromo-7-nitroimidazo[1,2-A]pyridine](/img/structure/B582319.png)
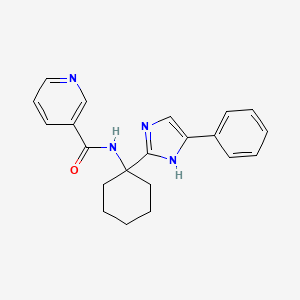
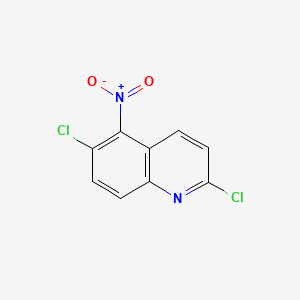

![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)

